Desyl benzoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to desyl benzoate involves several techniques including condensation reactions, microwave irradiation, and the use of catalysts or solvents to facilitate the reaction process. For instance, the synthesis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate involves a condensation reaction of S-benzylndithiocarbazate with 2,4,5-trimethoxybenzaldehyde, showcasing a method that might be analogous to desyl benzoate synthesis under specific conditions (Mumit et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to desyl benzoate has been studied using various spectroscopic and computational methods. Density functional theory (DFT) and other computational methods are commonly employed to understand the vibrational and electronic spectra, molecular orbitals, and electrostatic potential, which are crucial for predicting the reactivity and stability of these compounds (Mumit et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of desyl benzoate-like compounds can be predicted through their HOMO–LUMO analysis, molecular electrostatic potential, and natural bond orbital analysis. These studies provide insights into the chemical reactivity, binding abilities, and potential for charge transfer interactions within the molecule, which are essential for understanding the compound's behavior in chemical reactions (Mumit et al., 2020).
Physical Properties Analysis
Investigations into the physical properties of related compounds, such as density, refractive index, and viscosity, are essential for their application in various fields. These properties are influenced by the molecular structure and the presence of specific functional groups or substituents in the molecule. Studies on deep eutectic solvents (DESs) based on benzyltripropylammonium chloride, for example, provide valuable information on how the molecular structure affects physical properties (Basaiahgari et al., 2017).
Chemical Properties Analysis
The chemical properties of desyl benzoate and related compounds, such as their reactivity towards different reagents, stability under various conditions, and potential for forming specific products in reactions, can be elucidated through studies focusing on their interaction with catalysts, solvents, and other chemicals. For instance, the electrochemical synthesis of benzyl benzoate at a carbon anode highlights the influence of experimental conditions on product yield, showcasing the compound's chemical behavior in synthetic applications (Dixit et al., 1982).
Scientific Research Applications
Chemistry and Material Science :
- Thermolysis of aryl desyl ethers produces phenols, benzoic acid, and aryl benzoate, with the process involving a free radical mechanism (Gaber, 1998).
- Substituted desyl chromophores have been identified as potential photolabile protecting moieties for various functional groups, useful in the rapid evaluation of novel photoactive chromophores (Cameron, Willson & Fréchet, 1997).
- Phase-transfer catalysis can effectively synthesize desyl esters, which can be cyclized to 2-substituted 4,5-diphenyloxazoles with promising fluorescent properties (Shenoy & Rangnekar, 1989).
Biotechnology and Microbiology :
- Sodium benzoate stimulates xylitol production by Candida mogii, increasing productivity and yield, making it feasible for industrial applications (Sirisansaneeyakul et al., 2014).
- Pseudomonas desmolyticum NCIM 2112 effectively biodegrades benzyl benzoate, an insecticide additive, into non-toxic compounds without affecting plant growth (Rokade & Mali, 2013).
Environmental and Ecological Studies :
- Desulfococcus multivorans uses selenium and molybdenum for growth on benzoate, indicating that the dearomatization process in this bacterium is not catalyzed by the ATP-dependent Fe-S enzyme benzoyl-CoA reductase (Peters, Rother & Boll, 2004).
- Desmos chinensis extracts show high antifungal activity against Rhizoctonia solani, making them a potential botanical fungicide for controlling rice sheath blight (Plodpai et al., 2013).
Health and Safety Studies :
- Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate are generally considered safe in cosmetics, with no significant adverse effects observed in chronic exposure animal studies (Nair, 2001).
- Thermal processing of orange and apple juices containing benzoates can produce threshold amounts of toluene and benzyl alcohol, potentially affecting the safety of canned fruit products (Bocharova, Reshta & Eshtokin, 2017).
properties
IUPAC Name |
(2-oxo-1,2-diphenylethyl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)24-21(23)18-14-8-3-9-15-18/h1-15,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOSBCXOMBLILW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desyl benzoate | |
CAS RN |
1459-20-7 | |
Record name | NSC60084 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-BENZOIN BENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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